Propafenone

Description

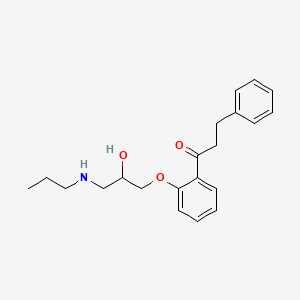

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34183-22-7 (hydrochloride) | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045184 | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, 7.58e-03 g/L | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54063-53-5 | |

| Record name | Propafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propafenone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IQX3T69U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propafenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7929 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propafenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015313 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propafenone's Mechanism of Action on Cardiac Sodium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propafenone (B51707) is a Class 1C antiarrhythmic agent that primarily exerts its therapeutic effect by blocking cardiac sodium channels (Nav1.5).[1] This blockade is characterized by a pronounced state- and use-dependence, with this compound exhibiting a higher affinity for the open and inactivated states of the channel compared to the resting state. This preferential binding leads to a potent and frequency-dependent reduction in the fast inward sodium current (INa), thereby slowing conduction velocity and suppressing cardiac arrhythmias. This guide provides a comprehensive overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the mechanism of action of this compound on cardiac sodium channels.

Core Mechanism: State-Dependent Sodium Channel Blockade

This compound's primary mechanism of action is the blockade of the fast inward sodium current in cardiac cells.[1] This action slows the rate of rise of the cardiac action potential, prolonging conduction.[2] The interaction of this compound with the cardiac sodium channel is not static; it is highly dependent on the conformational state of the channel. The three primary states of the sodium channel are:

-

Resting State: The channel is closed at negative membrane potentials and is available for activation.

-

Open (Activated) State: Upon depolarization, the channel opens, allowing for the influx of sodium ions.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive inactivated state.

This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel than for the resting state.[3] This state-dependent binding is the cornerstone of its use-dependent and voltage-dependent effects.

Use-Dependent Block

At faster heart rates, cardiac sodium channels spend more time in the open and inactivated states. This compound's higher affinity for these states leads to a greater degree of channel blockade at higher frequencies of stimulation. This phenomenon, known as use-dependent or phasic block, is a key characteristic of Class 1C antiarrhythmic drugs.[4] The slow kinetics of this compound binding and dissociation contribute to the accumulation of blocked channels during rapid heart rates.[4]

Voltage-Dependent Block

The affinity of this compound for the sodium channel is also influenced by the membrane potential. Depolarized membrane potentials, which favor the inactivated state, enhance the degree of tonic block.[4] This is demonstrated by a hyperpolarizing shift in the steady-state inactivation curve of the sodium channel in the presence of this compound.

Quantitative Analysis of this compound-Sodium Channel Interactions

The interaction of this compound with cardiac sodium channels has been quantified using various electrophysiological techniques, primarily the patch-clamp method. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Enantiomer | Cell Type | Reference |

| Shift in V0.5 of Inactivation | -14.2 mV | (R)-propafenone | Guinea pig ventricular cells | [5] |

| -21.1 mV | (S)-propafenone | Guinea pig ventricular cells | [5] | |

| Recovery from Inactivation (τ) | 46.5 ± 14.3 s | (R)-propafenone | Guinea pig ventricular cells | [5] |

| 74.2 ± 37.9 s | (S)-propafenone | Guinea pig ventricular cells | [5] | |

| Development of Inactivated State Block (τ) | 15.9 ± 3.9 s | (R)-propafenone | Guinea pig ventricular cells | [5] |

| 19.7 ± 7.3 s | (S)-propafenone | Guinea pig ventricular cells | [5] |

Table 1: Stereoselective Effects of this compound on Cardiac Sodium Channel Gating Properties at 10 µM.

| Parameter | Value | Channel Type | Reference |

| KD | 4.4 ± 0.3 µM | hKv1.5 | [6] |

| Association Rate Constant (k) | (8.9 ± 0.9) x 106 M-1s-1 | hKv1.5 | [6] |

| Dissociation Rate Constant (l) | 39.5 ± 4.2 s-1 | hKv1.5 | [6] |

Table 2: Kinetic Parameters of this compound Blockade of hKv1.5 Channels. While not Nav1.5, these values provide insight into the kinetics of this compound-channel interactions.

Experimental Protocols

The characterization of this compound's effects on cardiac sodium channels relies heavily on the whole-cell patch-clamp technique. This method allows for the precise control of the membrane potential and the recording of ionic currents through the cell membrane.

Cell Preparation

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5) are commonly used. These cells provide a homogenous and high-level expression of the channel of interest.

-

Primary Cardiomyocytes: Ventricular myocytes isolated from animal hearts (e.g., guinea pig, rat) are also utilized to study the drug's effects in a more native environment.

Electrophysiological Recording

-

Configuration: The whole-cell patch-clamp configuration is employed to record the total sodium current from a single cell.

-

Solutions:

-

External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 D-glucose; pH adjusted to 7.4. The low sodium concentration helps to reduce the magnitude of the sodium current to a level that can be reliably clamped by the amplifier.[7]

-

Internal (Pipette) Solution (in mM): Composition should mimic the intracellular ionic environment. Specific compositions can vary but often contain a high concentration of a cesium or potassium salt to block potassium currents, along with buffering agents and ATP.

-

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Voltage-Clamp Protocols

-

Holding Potential: The cell membrane is held at a negative potential (e.g., -100 mV) where most sodium channels are in the resting state.

-

Tonic Block Assessment: A single depolarizing pulse to the potential of peak sodium current (e.g., -20 mV) is applied to measure the baseline current. After application of this compound, the same pulse is applied to measure the degree of tonic block.

-

Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to -20 mV for 20 ms) is applied at a specific frequency (e.g., 1 Hz, 5 Hz). The peak sodium current is measured for each pulse in the train. The progressive decrease in current amplitude with successive pulses demonstrates use-dependent block.

-

Holding Potential: The cell is held at a very negative potential (e.g., -120 mV) to ensure all channels are available.

-

Conditioning Pulses: A series of 500 ms (B15284909) conditioning pulses to various potentials (e.g., from -120 mV to -40 mV in 10 mV increments) are applied.

-

Test Pulse: Immediately following each conditioning pulse, a test pulse to the potential of peak sodium current (e.g., -20 mV) is applied.

-

Analysis: The peak sodium current during the test pulse is plotted against the conditioning pulse potential. The resulting curve is fitted with a Boltzmann function to determine the half-inactivation potential (V0.5).

Visualizations

Signaling Pathway of this compound Action

This compound preferentially binds to the open and inactivated states of the cardiac sodium channel.

Experimental Workflow for Assessing Use-Dependent Block

Workflow for determining the use-dependent block of sodium channels by this compound using patch-clamp electrophysiology.

Conclusion

This compound's mechanism of action on cardiac sodium channels is a well-defined example of state- and use-dependent drug-channel interaction. Its preferential binding to the open and inactivated states of the Nav1.5 channel leads to a potent, frequency-dependent blockade of the fast inward sodium current. This detailed understanding, derived from quantitative electrophysiological studies, is crucial for the rational development of novel antiarrhythmic therapies and for optimizing the clinical use of existing agents like this compound. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate pharmacology of cardiac ion channels.

References

- 1. Regulation of Antiarrhythmic Drug this compound Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. State-dependent block of human cardiac hNav1.5 sodium channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of this compound in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound and 5-hydroxy-propafenone on hKv1.5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Stereoselectivity of Propafenone Enantiomers' Pharmacological Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propafenone (B51707), a Class 1C antiarrhythmic agent, is administered clinically as a racemic mixture of its S- and R-enantiomers. Despite their structural similarity, these enantiomers exhibit significant differences in their pharmacological effects, primarily due to stereoselective interactions with their molecular targets and distinct metabolic pathways. This technical guide provides an in-depth analysis of the stereoselectivity of this compound's pharmacological actions, focusing on its differential effects on cardiac ion channels and adrenergic receptors. We present a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used antiarrhythmic drug for the management of supraventricular and ventricular arrhythmias.[1] It is marketed as a racemic mixture of S-propafenone and R-propafenone. The pharmacological activity of this compound is complex, involving the blockade of cardiac sodium channels, and to a lesser extent, beta-adrenergic receptors. Crucially, these activities are not equally distributed between the two enantiomers, leading to a stereoselective pharmacological profile that has significant clinical implications. Understanding the distinct contributions of each enantiomer is paramount for optimizing therapeutic strategies and minimizing adverse effects.

Stereoselective Pharmacodynamics

The primary antiarrhythmic effect of this compound, the blockade of the fast inward sodium current, is largely non-stereoselective. In contrast, the beta-blocking activity resides almost exclusively in the S-enantiomer.

Sodium Channel Blockade (Class 1C Activity)

Both S- and R-propafenone are equipotent in blocking cardiac sodium channels (Nav1.5), which is the basis for their Class 1C antiarrhythmic effect.[1][2][3][4] This action slows the upstroke of the cardiac action potential, leading to a decrease in conduction velocity. Studies on canine cardiac Purkinje fibers have demonstrated that both enantiomers produce a similar frequency-dependent depression of the maximum upstroke velocity of phase 0 of the action potential.[5] This indicates that the binding site on the sodium channel does not exhibit significant stereoselectivity for this compound.

Beta-Adrenergic Receptor Blockade (Class II Activity)

The beta-blocking activity of this compound is markedly stereoselective, with the S-enantiomer being a significantly more potent beta-blocker than the R-enantiomer.[3][6] This property is responsible for some of the side effects associated with this compound therapy, such as bradycardia and negative inotropy. The S-enantiomer's structural similarity to beta-blockers underlies its higher affinity for beta-adrenergic receptors.[7]

Radioligand binding studies have quantified this stereoselectivity. In human lymphocyte β2-adrenoceptors, the affinity of S-propafenone was found to be approximately 100-fold greater than that of the R-enantiomer.[5][8] Similarly, in rat cerebral cortical and cerebellar membranes, S-propafenone was the more potent isomer in competing with ¹²⁵I-pindolol, with Ki values of 32 ± 1.7 nM and 77 ± 5.8 nM, respectively.[9] The eudismic ratio of S- over R-propafenone in beta-adrenoceptor-binding inhibition experiments has been reported to be 54.[2]

Ryanodine (B192298) Receptor (RyR2) Inhibition

Recent research has highlighted another stereoselective action of this compound related to the ryanodine receptor 2 (RyR2), a critical component of intracellular calcium release in cardiomyocytes. R-propafenone has been identified as an inhibitor of RyR2, a property not shared by the S-enantiomer at clinically relevant concentrations.[4][10] This finding suggests a potential additional antiarrhythmic mechanism for the R-enantiomer, independent of its sodium channel blocking activity. However, a clinical trial investigating the prevention of atrial fibrillation induction found no significant difference between R- and S-propafenone, although the results were confounded by the high rate of inducible atrial flutter due to sodium-channel blockade by both enantiomers.[4][10]

Quantitative Data Summary

The following table summarizes the key quantitative data on the stereoselective pharmacological effects of this compound enantiomers.

| Parameter | S-Propafenone | R-Propafenone | Target/System | Reference |

| Beta-Adrenoceptor Affinity (Ki) | 7.2 ± 2.9 nM | 571 ± 141 nM | Human Lymphocyte β2-Adrenoceptors | [5][8] |

| Beta-Adrenoceptor Affinity (Ki) | 32 ± 1.7 nM | >10-fold less potent | Rat Cerebral Cortex (β1) | [9] |

| Beta-Adrenoceptor Affinity (Ki) | 77 ± 5.8 nM | >75-fold less potent | Rat Cerebellum (β2) | [9] |

| Eudismic Ratio (S/R) for Beta-Blockade | 54 | - | Cardiac Sarcolemma | [2] |

| Sodium Channel Blockade | Equipotent | Equipotent | Canine Cardiac Purkinje Fibers | [5] |

| His Bundle Conduction Prolongation | +69% ± 9% | +79% ± 27% | Guinea Pig Heart | [2] |

| Maximal Atrial Pacing Rate Decrease | -57% ± 8% | -54% ± 10% | Guinea Pig Heart | [2] |

| Maximal Ventricular Pacing Rate Decrease | -43% ± 6% | -42% ± 6% | Guinea Pig Heart | [2] |

| 5-Hydroxylation Vmax | 10.2 pmol/µg/hr | 5.5 pmol/µg/hr | Human Liver Microsomes | [11] |

| 5-Hydroxylation Km | 5.3 µM | 3.0 µM | Human Liver Microsomes | [11] |

| Inhibition of R-propafenone 5-hydroxylation (Ki) | 5.2 µM | - | Human Liver Microsomes | [11] |

| Inhibition of S-propafenone 5-hydroxylation (Ki) | - | 2.9 µM | Human Liver Microsomes | [11] |

Stereoselective Pharmacokinetics and Metabolism

The disposition of this compound enantiomers is also stereoselective, primarily due to differences in their metabolism by cytochrome P450 enzymes, particularly CYP2D6.[12] The hepatic metabolism of this compound is polymorphic, with individuals classified as extensive metabolizers (EMs) or poor metabolizers (PMs).[3][13]

In extensive metabolizers, R-propafenone is cleared more rapidly than S-propafenone.[3] This is due to the stereoselective 5-hydroxylation of the enantiomers, with S-propafenone having a higher Vmax and Km compared to R-propafenone in human liver microsomes.[11] Furthermore, an enantiomer-enantiomer interaction exists where R-propafenone inhibits the metabolism of S-propafenone.[6][14] This interaction leads to a higher plasma concentration of the more potent beta-blocking S-enantiomer when the racemic mixture is administered compared to when S-propafenone is given alone.[6]

In poor metabolizers, who have a reduced capacity for 5-hydroxylation, the clearance of both enantiomers is reduced, leading to higher plasma concentrations.[13]

Experimental Protocols

Radioligand Binding Assays for Beta-Adrenoceptor Affinity

-

Objective: To determine the binding affinity (Ki) of S- and R-propafenone for beta-adrenergic receptors.

-

Tissue Preparation: Sarcolemma-enriched cardiac membrane preparations or membranes from cells expressing specific beta-adrenoceptor subtypes (e.g., rat cerebral cortex for β1, cerebellum for β2).

-

Radioligand: A high-affinity beta-adrenoceptor antagonist radiolabeled with a radioisotope, such as (S)-[¹²⁵I]iodocyanopindolol or [¹²⁵I]-pindolol.

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the competing ligands (S-propafenone, R-propafenone, or a non-labeled antagonist as a positive control).

-

The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from these curves. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Studies in Cardiac Purkinje Fibers

-

Objective: To assess the effects of this compound enantiomers on the cardiac action potential, particularly the maximum upstroke velocity of phase 0 (Vmax), which reflects sodium channel function.

-

Preparation: Isolated canine or guinea pig cardiac Purkinje fibers are superfused with a physiological salt solution (e.g., Tyrode's solution) and maintained at a constant temperature (e.g., 37°C).

-

Procedure:

-

Intracellular action potentials are recorded using glass microelectrodes filled with 3 M KCl.

-

The fibers are stimulated at various frequencies to assess the frequency-dependent effects of the drugs.

-

After obtaining baseline recordings, the superfusion solution is switched to one containing a known concentration of either S-propafenone or R-propafenone.

-

Action potentials are recorded at steady-state to determine the effect on Vmax and other action potential parameters.

-

-

Data Analysis: The Vmax is electronically differentiated from the action potential upstroke. The percentage reduction in Vmax from baseline is calculated for each drug concentration and at different stimulation frequencies.

Visualizations

Caption: Differential signaling pathways of S- and R-propafenone.

Caption: Experimental workflows for assessing this compound enantiomer activity.

Conclusion

The pharmacological effects of this compound are characterized by significant stereoselectivity. While both S- and R-enantiomers contribute to the primary Class 1C antiarrhythmic effect through equipotent sodium channel blockade, the S-enantiomer is predominantly responsible for the beta-blocking activity. Furthermore, emerging evidence suggests a potential role for the R-enantiomer in modulating intracellular calcium through RyR2 inhibition. The stereoselective metabolism of this compound, with the faster clearance of the R-enantiomer and the inhibitory effect of R- on S-propafenone metabolism, further complicates the pharmacokinetic and pharmacodynamic relationship of the racemic mixture. A thorough understanding of these stereoselective properties is crucial for the rational design of future antiarrhythmic therapies, potentially leading to the development of enantiomerically pure formulations with improved efficacy and safety profiles. For drug development professionals, these findings underscore the importance of evaluating the stereoisomers of chiral drugs individually to fully characterize their pharmacological and toxicological profiles.

References

- 1. This compound | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Stereoselective disposition and pharmacologic activity of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Mechanistic Clinical Trial Using (R)- Versus (S)-Propafenone to Test RyR2 (Ryanodine Receptor) Inhibition for the Prevention of Atrial Fibrillation Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Polymorphism of this compound metabolism and disposition in man: clinical and pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

The Pharmacological Profile of 5-Hydroxypropafenone: An In-depth Technical Guide for Researchers

An examination of the electrophysiological and receptor-binding properties of the primary active metabolite of the antiarrhythmic agent propafenone (B51707).

Introduction

This compound, a Class IC antiarrhythmic drug, is extensively metabolized in the liver to several metabolites, with 5-hydroxythis compound (B19502) being a principal active metabolite. The formation of 5-hydroxythis compound is primarily catalyzed by the cytochrome P450 enzyme CYP2D6, an enzyme subject to genetic polymorphism, leading to significant inter-individual variations in its plasma concentrations.[1] This technical guide provides a comprehensive overview of the pharmacological activity of 5-hydroxythis compound, with a focus on its electrophysiological effects, receptor binding profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Metabolism of this compound to 5-Hydroxythis compound

The primary metabolic pathway for this compound is aromatic hydroxylation to form 5-hydroxythis compound. This reaction is predominantly carried out by the CYP2D6 enzyme in the liver.[1] The genetic polymorphism of CYP2D6 results in different metabolizer phenotypes (e.g., poor, extensive, and ultra-rapid metabolizers), which significantly impacts the plasma concentrations of both this compound and 5-hydroxythis compound.[2] In individuals with normal CYP2D6 function (extensive metabolizers), 5-hydroxythis compound can reach plasma concentrations comparable to the parent drug.

Pharmacological Activity: A Quantitative Overview

5-Hydroxythis compound is a pharmacologically active metabolite that contributes significantly to the overall antiarrhythmic effect of this compound. Its activity profile, however, differs in key aspects from the parent compound, particularly in its beta-adrenergic receptor blocking properties.

Data Presentation

The following tables summarize the quantitative data on the pharmacological activity of 5-hydroxythis compound in comparison to its parent compound, this compound.

| Target | Parameter | 5-Hydroxythis compound | This compound | Reference(s) |

| Sodium Channel (Nav1.5) | Potency | Comparable to or > this compound | Potent Blocker | [1][3] |

| Potassium Channel (hERG) | IC₅₀ (µM) | ~0.88 | ~0.55 | [4] |

| Potassium Channel (hKv1.5) | K D (µM) | 9.2 ± 1.6 | 4.4 ± 0.3 | [5] |

| Beta-Adrenergic Receptor | Relative Potency | ~10-fold weaker than this compound | Potent Blocker | [1] |

Note: Direct IC₅₀ values for Nav1.5 are not consistently reported in the literature, but the consensus indicates a potency for 5-hydroxythis compound that is at least equivalent to, and potentially greater than, that of this compound.

Detailed Pharmacological Actions

Sodium Channel Blockade

As a Class IC antiarrhythmic agent, the primary mechanism of action for 5-hydroxythis compound is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes.[3] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and prolonging the QRS duration on an electrocardiogram. Experimental evidence suggests that 5-hydroxythis compound is a potent sodium channel blocker, with a potency comparable to or even greater than that of this compound itself.[1]

Potassium Channel Blockade

5-Hydroxythis compound also exhibits inhibitory effects on cardiac potassium channels, which contributes to its antiarrhythmic profile and potential for proarrhythmic effects.

-

hERG (IKr): 5-Hydroxythis compound blocks the human Ether-à-go-go-Related Gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr). This blockade can lead to a prolongation of the action potential duration and the QT interval. The IC₅₀ for hERG channel blockade by 5-hydroxythis compound is approximately 0.88 µM, similar to that of this compound (approximately 0.55 µM).[4]

-

hKv1.5 (IKur): This metabolite also blocks the hKv1.5 potassium channel, which underlies the ultrarapid delayed rectifier potassium current (IKur) prominent in the atria. This compound is a more potent blocker of this channel, with a dissociation constant (KD) of 4.4 ± 0.3 µM, compared to 9.2 ± 1.6 µM for 5-hydroxythis compound.[5]

Beta-Adrenergic Receptor Blockade

A key differentiating feature between 5-hydroxythis compound and its parent compound is its significantly reduced beta-adrenergic receptor blocking activity. Studies indicate that 5-hydroxythis compound is approximately 10 times weaker as a beta-blocker than this compound.[1] This reduced beta-blocking activity is clinically relevant, as it may result in a lower incidence of beta-blockade-related side effects in individuals who are extensive metabolizers of this compound. The beta-blocking activity of this compound is primarily attributed to its S-enantiomer.[6]

Experimental Protocols

The characterization of the pharmacological activity of 5-hydroxythis compound relies on a variety of in vitro and in vivo experimental models.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is employed to measure the inhibitory effects of 5-hydroxythis compound on specific cardiac ion channels.

-

Cell Preparation: Mammalian cell lines (e.g., HEK293, CHO) stably transfected with the gene encoding the human cardiac ion channel of interest (e.g., Nav1.5, hERG, hKv1.5) are cultured and prepared for electrophysiological recording.

-

Recording Solutions:

-

Internal (Pipette) Solution (example): (in mM) 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with KOH.

-

External (Bath) Solution (example): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is utilized. A glass micropipette with a resistance of 2-5 MΩ is used to form a giga-ohm seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording.

-

Voltage-Clamp Protocols: Specific voltage-clamp protocols are applied to elicit and isolate the ionic current of interest. For example, for hERG currents, a holding potential of -80 mV is followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to record the tail current.

-

Drug Application: 5-Hydroxythis compound is dissolved in the external solution at various concentrations and perfused over the cell.

-

Data Analysis: The reduction in the current amplitude in the presence of the drug compared to the control (drug-free) condition is measured to determine the percentage of inhibition. Concentration-response curves are then generated to calculate the IC₅₀ or K D values.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This assay is used to determine the binding affinity of 5-hydroxythis compound for beta-adrenergic receptors.

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing beta-adrenergic receptors (e.g., rat cerebral cortex, human left ventricular tissue). The tissue is homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled ligand that binds with high affinity and specificity to beta-adrenergic receptors is used, such as [¹²⁵I]iodocyanopindolol.

-

Binding Reaction: The prepared membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled 5-hydroxythis compound (the competitor).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Detection: The amount of radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of 5-hydroxythis compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Aconitine-Induced Arrhythmia

This animal model is used to assess the antiarrhythmic efficacy of 5-hydroxythis compound in vivo.

-

Animal Model: Male Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized with an appropriate agent (e.g., urethane).

-

Surgical Preparation: The jugular vein is cannulated for drug administration, and ECG electrodes are placed to monitor cardiac rhythm.

-

Induction of Arrhythmia: A continuous intravenous infusion of aconitine (B1665448) (e.g., 10 µg/kg/min) is administered to induce cardiac arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

-

Drug Administration: Once a stable arrhythmia is established, 5-hydroxythis compound is administered intravenously at various doses.

-

Endpoint: The primary endpoint is the restoration of normal sinus rhythm. The dose of 5-hydroxythis compound required to convert the arrhythmia to sinus rhythm is determined.

Conclusion

5-Hydroxythis compound is a pharmacologically active metabolite that plays a crucial role in the antiarrhythmic effects of this compound. It is a potent blocker of cardiac sodium and potassium channels, with a sodium channel blocking potency that is comparable to or greater than the parent compound. A key distinguishing feature is its significantly weaker beta-adrenergic receptor blocking activity. The contribution of 5-hydroxythis compound to the overall clinical effect of this compound is highly dependent on the patient's CYP2D6 metabolizer status. A thorough understanding of the pharmacological profile of this active metabolite is essential for the safe and effective use of this compound in the treatment of cardiac arrhythmias and for the development of novel antiarrhythmic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Effects of this compound and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different stereoselective effects of (R)- and (S)-propafenone: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Propafenone's Interaction with Voltage-Gated Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites and mechanisms of action of the antiarrhythmic drug propafenone (B51707) on voltage-gated potassium (Kv) channels. This compound, a class Ic antiarrhythmic agent, is primarily known for its potent blockade of sodium channels.[1] However, its interaction with potassium channels contributes to its overall electrophysiological profile and can be implicated in both its therapeutic efficacy and potential proarrhythmic effects.[2][3] This document details the specific Kv channels affected, the molecular determinants of this compound binding, and the functional consequences of this interaction, supported by quantitative data and detailed experimental methodologies.

Overview of this compound's Action on Kv Channels

This compound has been shown to block a variety of voltage-gated potassium channels, primarily through a mechanism involving open-channel blockade from the intracellular side.[4][5] The drug appears to enter the inner vestibule of the channel pore, thereby physically occluding ion conduction.[4][5] The extent of this block is often voltage-, time-, and use-dependent, indicating a preferential binding to the open state of the channel.[6][7]

Key characteristics of this compound's interaction with Kv channels include:

-

Intracellular Binding: Evidence suggests that this compound accesses its binding site from the cytoplasm.[4][5]

-

Open-Channel Block: this compound's blocking effect is often enhanced by channel opening, as seen in the time-dependent development of block during depolarization.[3]

-

Voltage-Dependence: The degree of block can be influenced by the membrane potential, with increased block at more positive potentials.[7]

-

Use-Dependence: Repetitive channel activation can lead to a cumulative increase in block.[2][6]

Quantitative Analysis of this compound's Effect on Kv Channels

The following tables summarize the quantitative data on the inhibitory effects of this compound on various Kv channels and other potassium currents, as determined by electrophysiological studies.

Table 1: Inhibitory Potency of this compound on Different Potassium Channels

| Channel/Current | Cell Type/Expression System | IC50 / K(D) (µM) | Reference(s) |

| hKv1.5 | Ltk- cells | 4.4 ± 0.3 (K(D)) | [6] |

| Kv1.4ΔN | Xenopus laevis oocytes | 121 | [7] |

| Kv channels (native) | Rabbit coronary arterial smooth muscle cells | 5.04 ± 1.05 | [2] |

| I(to) (transient outward current) | Rabbit atrial myocytes | 5.91 | [3] |

| I(k) (delayed rectifier current) | Rabbit atrial myocytes | 0.76 | [3] |

| I(k1) (inward rectifier current) | Rabbit atrial myocytes | 7.10 | [3] |

| I(Ktotal) (total K+ current) | Rat portal vein smooth muscle cells | 0.059 ± 0.009 | [8] |

| fKv1.4ΔN | Xenopus oocytes | 103.68 ± 10.13 | [9] |

| I(KATP) (atrial myocytes) | Rabbit atrial cardiomyocytes | 1.26 ± 0.17 | [10] |

| I(KATP) (ventricular myocytes) | Rabbit ventricular cardiomyocytes | 4.94 ± 0.59 | [10] |

Table 2: Kinetic Parameters of this compound Block on hKv1.5 Channels

| Parameter | Value | Unit | Reference |

| Association rate constant (k) | 8.9 ± 0.9 x 10^6 | M⁻¹s⁻¹ | [6] |

| Dissociation rate constant (l) | 39.5 ± 4.2 | s⁻¹ | [6] |

| Electrical distance (δ) | 0.17 ± 0.55 | - | [6] |

Molecular Binding Sites of this compound

Site-directed mutagenesis studies have been instrumental in identifying the putative binding sites for this compound within the pore domain of Kv channels. Studies on the Kv2.1 channel, by creating chimeras with the more sensitive Kv1.2 channel, have pinpointed key regions.[4]

The primary binding site for this compound is believed to be in the inner vestibule of the channel pore.[4][5] Specific structural elements implicated in this compound binding include:

-

S6 Segment: Several amino acid residues in the intracellularly directed part of the S6 alpha-helix significantly affect this compound sensitivity.[4]

-

S5-S6 Linker (Pore Helix): This region, which forms the outer part of the inner vestibule, also plays a crucial role. Exchanging this linker between Kv2.1 and Kv1.2 channels dramatically alters this compound sensitivity.[4] Two groups of amino acids within this linker (residues 372-374 and 383-384 in the studied construct) were found to be particularly important.[4]

The proposed mechanism involves the entry of the this compound molecule into the open pore from the intracellular side, where it interacts with residues in the S6 segment and the pore helix, leading to channel block.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of this compound's interaction with Kv channels.

Electrophysiological Recording

Whole-Cell Patch-Clamp: This technique is used to record the activity of ion channels from the entire cell membrane.

-

Cell Preparation: Cultured cells stably expressing the Kv channel of interest (e.g., Ltk- cells expressing hKv1.5) or freshly isolated myocytes are used.[2][3][6]

-

Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): KCl, K2ATP, MgCl2, EGTA, and HEPES, with the pH adjusted to ~7.2. EGTA is included to chelate intracellular calcium and block Ca2+-activated channels.[2]

-

External Solution (Extracellular): A standard external solution contains (in mM): NaCl, KCl, CaCl2, MgCl2, Glucose, and HEPES, with the pH adjusted to ~7.4.

-

Voltage Protocols: To study voltage- and use-dependence, various voltage protocols are applied. For example, to elicit Kv currents, depolarizing steps are applied from a holding potential (e.g., -80 mV) to a range of test potentials (e.g., -80 to +60 mV).[2] To assess use-dependence, repetitive depolarizing pulses at different frequencies (e.g., 1 and 2 Hz) are applied.[2]

-

Data Acquisition and Analysis: Currents are recorded using an amplifier and digitized. The concentration-response curves are fitted with the Hill equation to determine the IC50 value.[2]

Two-Electrode Voltage-Clamp: This method is suitable for studying ion channels expressed in larger cells, such as Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the Kv channel of interest (e.g., Kv1.4ΔN).[7]

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and the other for current injection. The oocyte is continuously perfused with a control solution, followed by solutions containing different concentrations of this compound.[7]

-

Data Analysis: Similar to patch-clamp, current amplitudes are measured in response to various voltage protocols to determine the effects of this compound on channel gating and to calculate the IC50.[7]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

-

Plasmid Preparation: A mammalian expression plasmid containing the cDNA for the Kv channel of interest is used.[11]

-

Mutagenesis: Point mutations or exchanges of entire domains (e.g., creating chimeras between Kv2.1 and Kv1.2) are introduced using commercially available kits (e.g., Quikchange XL II site-directed mutagenesis kit).[4][11] Specific primers containing the desired nucleotide changes are used to amplify the plasmid.[11]

-

Sequencing: The entire coding region of the mutated channel is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Expression and Analysis: The mutated channel is then expressed in a suitable system (e.g., Xenopus oocytes or mammalian cell lines), and its sensitivity to this compound is assessed using electrophysiological techniques as described above.[4] A significant change in the IC50 value for the mutated channel compared to the wild-type channel indicates that the mutated residue(s) are important for drug binding.

Visualizations

Proposed Signaling Pathway of this compound Blockade

Caption: Proposed mechanism of this compound blocking the Kv channel from the intracellular side.

Experimental Workflow for Identifying Binding Sites

Caption: Workflow for identifying this compound binding sites using site-directed mutagenesis.

Conclusion

This compound is a potent blocker of several types of voltage-gated potassium channels. The primary mechanism of action involves the entry of the drug into the inner vestibule of the channel pore from the intracellular side, leading to a block of potassium ion conduction. This interaction is often dependent on the channel's conformational state, with a preference for the open state. Key molecular determinants of this compound binding are located within the S6 segment and the S5-S6 linker of the channel's pore domain. Understanding the specifics of these interactions is crucial for the development of more selective and safer antiarrhythmic drugs. The methodologies outlined in this guide provide a framework for the continued investigation of drug-channel interactions.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Inhibition of voltage-dependent K+ current in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium channel blocking properties of this compound in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular site of action of the antiarrhythmic drug this compound at the voltage-operated potassium channel Kv2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound and 5-hydroxy-propafenone on hKv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Antiarrhythmic Drug this compound Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound modulates potassium channel activities of vascular smooth muscle from rat portal veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of diltiazem and this compound on the inactivation and recovery kinetics of fKv1.4 channel currents expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structure-Activity Relationship of Propafenone Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class IC antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] Its mechanism of action primarily involves the blockade of voltage-gated sodium channels in cardiomyocytes, leading to a decrease in the upstroke velocity of the action potential and a slowing of conduction.[1][2] Beyond its antiarrhythmic properties, this compound and its analogs have garnered significant interest for their ability to modulate the activity of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. This dual activity profile has spurred research into the synthesis and structure-activity relationships (SAR) of novel this compound analogs to develop more potent and selective agents for both arrhythmia and cancer therapy.

This technical guide provides an in-depth overview of the synthesis of this compound analogs and dissects their SAR, with a focus on both their antiarrhythmic and P-gp modulatory effects. Detailed experimental protocols for key synthetic and biological evaluation methods are provided to facilitate further research and development in this area.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a convergent strategy, involving the preparation of a substituted propiophenone (B1677668) core followed by the introduction of an amino alcohol side chain. A general synthetic scheme is outlined below.

General Synthetic Workflow

The synthesis typically commences with the acylation of a substituted phenol (B47542) to introduce the propiophenone moiety. This is followed by the introduction of the amino alcohol side chain via reaction with epichlorohydrin (B41342) and subsequent aminolysis.

Detailed Experimental Protocols

2.2.1. Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (Chalcone Route Intermediate)

This protocol describes the synthesis of a key intermediate via a chalcone (B49325) formation and subsequent reduction.

-

Materials: o-hydroxyacetophenone, benzaldehyde (B42025), 96% aqueous methanol (B129727), sodium hydroxide (B78521), 1N hydrochloric acid, ethanol (B145695), 5% Pd/C catalyst.

-

Procedure:

-

To a solution of o-hydroxyacetophenone (0.48 M) and benzaldehyde (0.6 M) in 720 mL of 96% aqueous methanol, add sodium hydroxide (134.4 g) and stir vigorously for 30 minutes to obtain an orange-red solution.[3]

-

Continue stirring for an additional 4 hours to complete the reaction.[3]

-

Add 1N hydrochloric acid (4.8 L) to precipitate 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one (chalcone).[3]

-

Wash the precipitate with water, dry, and recrystallize from ethanol.

-

Dissolve the chalcone in ethanol and hydrogenate at 1 atm and 55°C in the presence of a 5% Pd/C catalyst and sodium hydroxide (94 g).[3]

-

After 48 hours, filter the solution, neutralize with 25% aqueous hydrochloric acid, and concentrate under vacuum.[3]

-

Add water and cool on ice to crystallize 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.

-

2.2.2. General Procedure for Introduction of the Amino Alcohol Side Chain

This protocol outlines the reaction of the propiophenone intermediate with epichlorohydrin and a subsequent aminolysis.

-

Materials: 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, epichlorohydrin, sodium hydroxide, desired primary or secondary amine, methanol.

-

Procedure:

-

Reflux a mixture of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone, excess epichlorohydrin, and sodium hydroxide pellets for 4 hours to form the epoxide intermediate.

-

After cooling, remove the excess epichlorohydrin by distillation.

-

Add the desired amine to the epoxide intermediate and reflux in a suitable solvent like methanol to facilitate the ring-opening aminolysis.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting this compound analog by column chromatography or recrystallization.

-

2.2.3. Purification and Characterization

Purification of this compound analogs is typically achieved through standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the final product with high purity. Characterization is performed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized analogs.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other suitable methods are employed to determine the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Melting Point: To assess the purity of the final compound.

Structure-Activity Relationship (SAR)

The SAR of this compound analogs has been explored for both their antiarrhythmic and P-gp modulatory activities.

SAR for Antiarrhythmic Activity (Sodium Channel Blockade)

The antiarrhythmic activity of this compound and its analogs is primarily attributed to their ability to block the fast inward sodium current (I_Na) in cardiomyocytes. The key structural features influencing this activity are:

-

Aromatic Rings: The two aromatic rings are crucial for activity. Modifications to these rings can significantly impact potency and selectivity.

-

Propiophenone Linker: The three-carbon chain connecting the two aromatic rings is important for maintaining the correct spatial orientation for interaction with the sodium channel.

-

Amino Alcohol Side Chain: The protonatable nitrogen atom in the side chain is essential for the interaction with the sodium channel pore. The nature of the substituent on the nitrogen atom influences the lipophilicity and, consequently, the potency and pharmacokinetic properties of the analog.

SAR for P-glycoprotein (P-gp) Modulation

A significant body of research has focused on the SAR of this compound analogs as inhibitors of P-gp, a transporter associated with multidrug resistance in cancer.

-

Lipophilicity: A strong positive correlation has been observed between the lipophilicity of this compound analogs and their P-gp inhibitory activity.[6]

-

Nitrogen Substituent: The nature of the substituent on the nitrogen atom of the amino alcohol side chain plays a crucial role. Increasing the size and lipophilicity of this substituent generally leads to enhanced P-gp inhibition.

-

Flexibility: The flexibility of the substituent at the nitrogen atom can influence selectivity between P-gp and other transporters like the Breast Cancer Resistance Protein (BCRP).[7]

-

Basicity of Nitrogen: The basicity of the nitrogen atom also appears to trigger transporter selectivity.[7]

Quantitative SAR Data for P-gp Inhibition

| Compound | Modification | IC50 (µM) for Digoxin (B3395198) Transport Inhibition in Caco-2 cells | Reference |

| This compound | - | 6.8 | [8] |

| 5-hydroxythis compound | Major metabolite | 19.9 | [8] |

| N-desalkylthis compound | Major metabolite | 21.3 | [8] |

| Analog ID | R1 (at Nitrogen) | R2 (Aromatic Ring) | IC50 (µM) for P-gp Inhibition | Reference |

| 6a | Propyl | H | >10 | [9] |

| 10a | Cyclohexyl | H | 1.2 | [9] |

| 10b | Cyclohexyl | 4-OCH3 | 0.8 | [9] |

| 5b | Benzyl | H | 2.6 | [9] |

| 11a | 4-Fluorobenzyl | H | 0.9 | [9] |

| 6b | Propyl | 4-OCH3 | >10 | [9] |

| 11b | 4-Fluorobenzyl | 4-OCH3 | 0.5 | [9] |

Biological Evaluation Protocols

In Vitro Evaluation of Antiarrhythmic Activity

4.1.1. Patch-Clamp Electrophysiology for Sodium Channel Blockade

-

Objective: To determine the inhibitory effect of this compound analogs on the fast sodium current (I_Na).

-

Cell Line: Guinea pig ventricular cells or a suitable cell line expressing the cardiac sodium channel (Na_v1.5).

-

Procedure:

-

Culture the cells under appropriate conditions.

-

Use the whole-cell patch-clamp technique to record sodium currents.

-

Apply a series of voltage clamp protocols to elicit I_Na.

-

Perfuse the cells with a control solution and then with solutions containing different concentrations of the test compound.

-

Measure the peak I_Na in the absence and presence of the compound to determine the percentage of inhibition.

-

Construct a concentration-response curve and calculate the IC50 value.

-

In Vivo and Ex Vivo Evaluation of Antiarrhythmic Activity

4.2.1. Aconitine-Induced Arrhythmia Model in Rats

-

Objective: To assess the ability of this compound analogs to prevent or terminate chemically-induced arrhythmias in a live animal model.

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Anesthetize the rats (e.g., with urethane).

-

Record a baseline electrocardiogram (ECG).

-

Administer the test compound or vehicle intraperitoneally or intravenously.

-

After a set period, induce arrhythmia by intravenous infusion of aconitine (B1665448).[10][11]

-

Continuously monitor the ECG for the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

-

Determine the protective effect of the test compound by measuring the dose of aconitine required to induce arrhythmias or by observing the reversion to sinus rhythm.

-

4.2.2. Langendorff Isolated Perfused Heart Model

-

Objective: To evaluate the direct cardiac effects of this compound analogs in an ex vivo heart preparation, eliminating systemic influences.

-

Animal Model: Rabbit or rat.

-

Procedure:

-

Isolate the heart and mount it on a Langendorff apparatus.[12][13][14][15][16]

-

Perfuse the heart retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[13]

-

Record cardiac parameters such as heart rate, contractile force, and ECG.

-

Introduce the test compound into the perfusate at various concentrations.

-

Observe the effects on the cardiac parameters and the potential to induce or suppress arrhythmias.

-

Evaluation of P-glycoprotein (P-gp) Modulation

4.3.1. P-gp ATPase Activity Assay

-

Objective: To determine if a test compound interacts with P-gp by measuring its effect on the protein's ATPase activity.

-

Materials: P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp), ATP, and a phosphate (B84403) detection reagent.

-

Procedure:

-

Incubate the P-gp membrane vesicles with the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

An increase in ATPase activity suggests the compound is a P-gp substrate, while inhibition of verapamil-stimulated ATPase activity indicates an inhibitory effect.

-

4.3.2. Digoxin Transport Assay in Caco-2 Cells

-

Objective: To evaluate the inhibitory effect of this compound analogs on P-gp-mediated transport of a known substrate, digoxin.

-

Cell Line: Caco-2 cells, which form a polarized monolayer and express P-gp.

-

Procedure:

-

Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.[17][18]

-

Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[17]

-

Perform a bidirectional transport study by adding digoxin to either the apical (A) or basolateral (B) chamber, in the presence or absence of the test compound.

-

After incubation, measure the concentration of digoxin in the receiver chamber.

-

Calculate the apparent permeability (P_app) in both directions (A to B and B to A).

-

An inhibitor of P-gp will decrease the B-to-A transport of digoxin, resulting in a lower efflux ratio (P_app(B-A) / P_app(A-B)).

-

Signaling Pathways and Mechanisms of Action

Sodium Channel Blockade

This compound and its analogs exert their antiarrhythmic effect by binding to and blocking voltage-gated sodium channels in the heart. This blockade is use-dependent, meaning the drug has a higher affinity for channels that are frequently opening and closing, as is the case during tachycardia. The drug binds within the pore of the channel, physically obstructing the passage of sodium ions.

P-glycoprotein Inhibition

The mechanism of P-gp inhibition by this compound analogs involves a direct interaction with the transporter. These lipophilic compounds are thought to bind to the drug-binding pocket of P-gp, competitively or non-competitively inhibiting the binding and/or transport of other P-gp substrates. This leads to an accumulation of cytotoxic drugs in cancer cells, thereby overcoming multidrug resistance.

Conclusion

This compound analogs represent a versatile class of compounds with significant potential in both cardiovascular medicine and oncology. Their synthesis is well-established, allowing for the generation of diverse chemical libraries for SAR studies. While a clear correlation between lipophilicity and P-gp inhibition has been established, further research is needed to delineate the precise structural requirements for potent and selective sodium channel blockade. The detailed protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel this compound-based therapeutics.

References

- 1. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective interactions of (R)- and (S)-propafenone with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of this compound analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subtle Structural Differences Trigger Inhibitory Activity of this compound Analogues at the Two Polyspecific ABC Transporters: P-Glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterisation of (R/S)-propafenone and its metabolites as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Subtle Structural Differences Trigger Inhibitory Activity of this compound Analogues at the Two Polyspecific ABC Transporters: P‐Glycoprotein (P‐gp) and Breast Cancer Resistance Protein (BCRP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus [jove.com]

- 11. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Langendorff heart - Wikipedia [en.wikipedia.org]

- 14. ijbcp.com [ijbcp.com]

- 15. Langendorff and Working Heart - emka TECHNOLOGIES [emkatech.com]

- 16. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Electrophysiological Profile of Propafenone on Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is a Class 1C antiarrhythmic agent widely utilized in the management of cardiac arrhythmias, including atrial fibrillation, atrial flutter, and ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of sodium channels in cardiac cells, leading to a reduction in the influx of sodium ions during the depolarization phase of the cardiac action potential.[1] This action slows the conduction velocity across the myocardium, thereby mitigating the rapid transmission of abnormal electrical impulses.[1] Beyond its principal effect on sodium channels, this compound also exhibits beta-adrenergic blocking properties and influences potassium and calcium channels.[1][2][3] This technical guide provides an in-depth overview of the in vitro electrophysiological effects of this compound on cardiomyocytes, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions.

Core Electrophysiological Effects of this compound

This compound exerts a multifaceted influence on the electrophysiology of cardiomyocytes by modulating the function of several key ion channels. As a Class 1C antiarrhythmic, its most prominent effect is the potent blockade of the fast inward sodium current (INa).[1][2][4] This action decreases the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner, particularly in Purkinje fibers and to a lesser extent in myocardial fibers.[4][5]

In addition to its sodium channel blocking activity, this compound also demonstrates inhibitory effects on a variety of cardiac potassium currents, including the transient outward current (Ito), the delayed rectifier current (IK), and the inward rectifier current (IK1).[2][4][6] The blockade of these potassium channels can prolong the repolarization phase of the cardiac action potential, contributing to its antiarrhythmic efficacy.[1] Furthermore, this compound has been shown to block L-type calcium channels (ICa,L), which may play a role in its therapeutic and adverse effects.[3][7][8][9] The drug also exhibits beta-adrenergic blocking properties, which can reduce heart rate and myocardial contractility.[1]

Quantitative Effects of this compound on Cardiomyocyte Ion Channels

The following tables summarize the quantitative data on the effects of this compound on various ion channels in cardiomyocytes, as reported in in vitro studies.

| Ion Channel | Species/Cell Type | IC50 | Key Findings |

| Sodium (Na+) Channels (INa) | Guinea Pig Ventricular Myocytes | > 1 µM | Concentration-dependent decrease in Vmax.[5] Use-dependent block with a recovery time constant of 4.8 s.[10] |

| Neonatal Rat Cardiomyocytes | 10-20 µM | Reduced the likelihood of Na+ channel opening.[11] | |

| Potassium (K+) Channels | |||

| Transient Outward K+ Current (Ito) | Human Atrial Myocytes | 4.9 µM | Voltage- and use-independent block.[12] Accelerated inactivation time constant.[12] |

| Rabbit Atrial Myocytes | 5.91 µM | Time-dependent open channel blockade.[6] | |

| Rat Ventricular Myocytes | 3.3 µM | Potent inhibitor.[13] | |

| Sustained/Ultra-rapid Delayed Rectifier K+ Current (Isus/IKur) | Human Atrial Myocytes | 8.6 µM | Voltage- and use-independent block.[12] Blocked in the open state.[12] |

| Delayed Rectifier K+ Current (IK) | Rabbit Atrial Myocytes | 0.76 µM | More selective block compared to Ito and IK1.[6] |

| Rat Ventricular Myocytes | 5 µM | Less potent inhibition compared to Ito.[13] | |

| Inward Rectifier K+ Current (IK1) | Rabbit Atrial Myocytes | 7.10 µM | Time-dependent open channel blockade.[6] |

| Rat Ventricular Myocytes | > 300 µM | Little to no inhibition.[13] | |

| ATP-sensitive K+ Current (IK(ATP)) | Rabbit Atrial Myocytes | 1.26 µM | Dose-dependent, reversible, and voltage-independent block.[14] |

| Rabbit Ventricular Myocytes | 4.94 µM | Four times lower affinity than in atrial myocytes.[14] | |

| HERG K+ Channels | CHO cells transfected with HERG | ~2 µM | Blocked in the open state.[15] |

| Kv1.4 K+ Channels | Xenopus laevis oocytes with ferret Kv1.4 | 121 µM | Voltage-, use-, and concentration-dependent block.[16] |

| Calcium (Ca2+) Channels (ICa) | |||

| L-type Ca2+ Current (ICa,L) | Guinea Pig Ventricular Myocytes | 1.5 µM | Concentration-dependent inhibition.[3][8] No clear use- or frequency-dependent effects.[3][8] |

| Guinea Pig Ventricular Myocytes | 5 µM | Concentration-dependent inhibition.[7] Frequency-dependent block.[7] | |

| Rabbit Atrioventricular Node Myocytes | 1.7 µM | Dose-dependent reduction.[9] Tonic-, use-, and frequency-dependent block.[9] |

Experimental Protocols

Cardiomyocyte Isolation

A common method for isolating cardiomyocytes for electrophysiological studies involves enzymatic digestion. For example, in studies using guinea pig hearts, the heart is typically excised and retrogradely perfused with a Ca2+-free solution, followed by perfusion with a solution containing collagenase to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual myocytes. These cells are then washed and stored in a high-K+ solution until use.

Whole-Cell Patch-Clamp Recordings

The whole-cell patch-clamp technique is the standard method for recording ionic currents from isolated cardiomyocytes.[17]

Typical Solutions:

-

External (Bath) Solution (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5; pH adjusted to 7.2 with KOH.

Procedure:

-

Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a tip resistance of 2-5 MΩ when filled with the internal solution is advanced towards a myocyte.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage-clamp protocols are then applied to elicit and record specific ionic currents. For instance, to record INa, the cell is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials. To isolate specific currents, pharmacological blockers for other channels are often used.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the signaling pathways and experimental workflows related to the electrophysiological effects of this compound.

Caption: this compound's multifaceted interaction with key cardiac ion channels and receptors.

Caption: A typical workflow for in vitro electrophysiological studies of this compound.

Conclusion

This compound's electrophysiological effects on cardiomyocytes are complex, involving the modulation of multiple ion channels. Its primary action as a potent sodium channel blocker is supplemented by its inhibitory effects on potassium and calcium channels, as well as its beta-adrenergic blocking properties. This multifaceted mechanism of action underlies its therapeutic efficacy in a range of cardiac arrhythmias. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to further understand and characterize the electrophysiological profile of this compound and similar antiarrhythmic agents.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 3. Effects of this compound on calcium currents in single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rythmol (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]